molecular formula C15H11N7O2 B14402474 4-[Azido(3-nitrophenyl)methyl]-5-phenyl-2H-1,2,3-triazole CAS No. 88596-69-4

4-[Azido(3-nitrophenyl)methyl]-5-phenyl-2H-1,2,3-triazole

Cat. No.: B14402474
CAS No.: 88596-69-4
M. Wt: 321.29 g/mol
InChI Key: FXDDUABGKCHJHP-UHFFFAOYSA-N
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Description

4-[Azido(3-nitrophenyl)methyl]-5-phenyl-2H-1,2,3-triazole is a complex organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by the presence of an azido group, a nitrophenyl group, and a phenyl group attached to the triazole ring. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Azido(3-nitrophenyl)methyl]-5-phenyl-2H-1,2,3-triazole typically involves multiple steps, starting with the preparation of the azido and nitrophenyl intermediates. One common method involves the reaction of 3-nitrobenzyl chloride with sodium azide to form 3-nitrobenzyl azide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[Azido(3-nitrophenyl)methyl]-5-phenyl-2H-1,2,3-triazole undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.

    Substitution: The azido group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

4-[Azido(3-nitrophenyl)methyl]-5-phenyl-2H-1,2,3-triazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[Azido(3-nitrophenyl)methyl]-5-phenyl-2H-1,2,3-triazole involves its ability to undergo click chemistry reactions, particularly the Huisgen cycloaddition. This reaction allows the compound to form stable triazole rings with various substrates, making it useful for bioconjugation and material science applications. The azido group can also participate in nitrene insertion reactions, which are valuable in surface modification and immobilization of biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[Azido(3-nitrophenyl)methyl]-5-phenyl-2H-1,2,3-triazole is unique due to its combination of azido, nitrophenyl, and phenyl groups, which confer specific reactivity and stability. This makes it particularly useful in applications requiring precise chemical modifications and stable bioconjugates.

Properties

CAS No.

88596-69-4

Molecular Formula

C15H11N7O2

Molecular Weight

321.29 g/mol

IUPAC Name

4-[azido-(3-nitrophenyl)methyl]-5-phenyl-2H-triazole

InChI

InChI=1S/C15H11N7O2/c16-20-17-14(11-7-4-8-12(9-11)22(23)24)15-13(18-21-19-15)10-5-2-1-3-6-10/h1-9,14H,(H,18,19,21)

InChI Key

FXDDUABGKCHJHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NNN=C2C(C3=CC(=CC=C3)[N+](=O)[O-])N=[N+]=[N-]

Origin of Product

United States

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